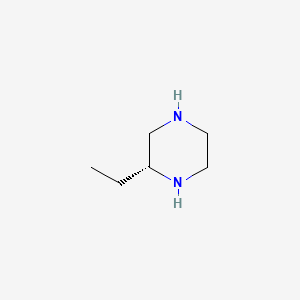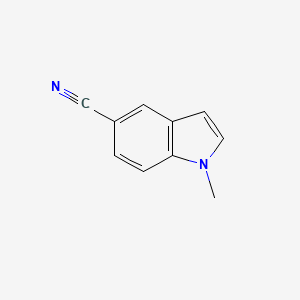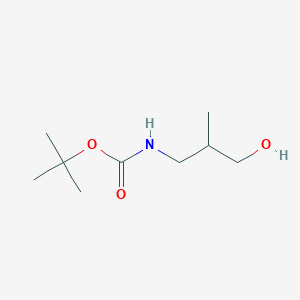
TERT-BUTYL 4-(CHLOROMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL 4-(CHLOROMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group, a chloromethyl group, and a carboxylate group attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(chloromethyl)imidazole-1-carboxylate typically involves the reaction of imidazole derivatives with tert-butyl chloroformate and chloromethylating agents. One common method involves the following steps:
Formation of Imidazole Derivative: The starting material, imidazole, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl imidazole-1-carboxylate.
Chloromethylation: The tert-butyl imidazole-1-carboxylate is then treated with a chloromethylating agent, such as chloromethyl methyl ether or chloromethyl chloroformate, under controlled conditions to introduce the chloromethyl group at the 4-position of the imidazole ring.
Industrial Production Methods
Industrial production of tert-butyl 4-(chloromethyl)imidazole-1-carboxylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL 4-(CHLOROMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different imidazole derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted imidazole derivatives with functional groups such as azides, thiols, and amines.
Oxidation Reactions: Oxidized products may include imidazole N-oxides and other oxygenated derivatives.
Reduction Reactions: Reduced products include imidazole derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
TERT-BUTYL 4-(CHLOROMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(chloromethyl)imidazole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate
- 4-tert-Butyl-1H-imidazole
- 1-(4-chlorophenyl)imidazole
Uniqueness
TERT-BUTYL 4-(CHLOROMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE is unique due to the specific positioning of the chloromethyl group at the 4-position of the imidazole ring, which imparts distinct reactivity and binding properties. This makes it a valuable compound in the synthesis of specialized derivatives and in the study of biochemical interactions.
Propiedades
IUPAC Name |
tert-butyl 4-(chloromethyl)imidazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-9(2,3)14-8(13)12-5-7(4-10)11-6-12/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVUSNXEJVVWOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469921 |
Source


|
| Record name | Tert-butyl 4-(chloromethyl)imidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500782-71-8 |
Source


|
| Record name | Tert-butyl 4-(chloromethyl)imidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














